1-(3-Methylpiperidin-3-yl)prop-2-en-1-one
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C9H15NO |
|---|---|
Molecular Weight |
153.22 g/mol |
IUPAC Name |
1-(3-methylpiperidin-3-yl)prop-2-en-1-one |
InChI |
InChI=1S/C9H15NO/c1-3-8(11)9(2)5-4-6-10-7-9/h3,10H,1,4-7H2,2H3 |
InChI Key |
SOSTUOVMOAFNCS-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCCNC1)C(=O)C=C |
Origin of Product |
United States |
Synthetic Methodologies for 1 3 Methylpiperidin 3 Yl Prop 2 En 1 One
Synthetic Routes to the 3-Methylpiperidine (B147322) Chiral or Racemic Core
Established Methods for Racemic 3-Methylpiperidine Synthesis
The most established and direct method for synthesizing racemic 3-methylpiperidine is the catalytic hydrogenation of 3-methylpyridine (B133936) (3-picoline). nih.gov This process involves the reduction of the aromatic pyridine (B92270) ring to a saturated piperidine (B6355638) ring. The reaction is typically carried out under hydrogen pressure using various heterogeneous metal catalysts.
Commonly employed catalysts include platinum, palladium, rhodium, and nickel. asianpubs.orgrsc.org Platinum(IV) oxide (PtO2), also known as Adams' catalyst, is frequently used for this transformation, often in an acidic solvent like glacial acetic acid, which activates the pyridine ring towards reduction. asianpubs.org Reaction conditions can be optimized by adjusting hydrogen pressure, temperature, and solvent. For instance, hydrogenation of 3-methylpyridine with PtO2 in glacial acetic acid at 70 bar of hydrogen pressure can afford 3-methylpiperidine. asianpubs.org Similarly, palladium on carbon (Pd/C) is an effective catalyst, and its use in the presence of sulfuric acid has been shown to facilitate the hydrogenation of pyridinecarbonitriles to the corresponding piperidines. rsc.org Electrocatalytic hydrogenation using a carbon-supported rhodium catalyst also presents a method to achieve this reduction under ambient temperature and pressure. nih.gov
Another industrial method involves the catalytic cyclization of 2-methyl-1,5-diaminopentane at high temperatures (500°-600° C) over metal oxide catalysts such as copper chromite. google.com
| Catalyst | Substrate | Pressure (H₂) | Solvent | Product | Ref |
| PtO₂ | 3-Methylpyridine | 70 bar | Glacial Acetic Acid | 3-Methylpiperidine | asianpubs.org |
| 10% Pd/C | 3-Pyridinecarbonitrile | 6 bar | Dichloromethane/Water | 3-(Aminomethyl)piperidine | rsc.org |
| [Ir-OMs] | Methyl Picolinate | 50 bar | Methanol/TFA | Methyl Pipecolinate | chemrxiv.org |
| Rh/C | Pyridine | Ambient | Aqueous | Piperidine | nih.gov |
Asymmetric Synthesis of Chiral 3-Methylpiperidine Derivatives
Accessing enantiomerically pure 3-methylpiperidine is crucial for applications where specific stereochemistry is required. Several strategies have been developed to achieve this, including chiral pool synthesis, biocatalysis, and asymmetric catalysis.
Chiral pool synthesis utilizes readily available, inexpensive, and enantiomerically pure natural products as starting materials. capes.gov.br Amino acids are particularly useful precursors for chiral piperidines. L-glutamic acid, a natural α-amino acid, serves as a versatile starting material for the synthesis of enantiopure 3-substituted piperidine derivatives. A typical synthetic route involves the initial protection of the amino group, often as a tert-butoxycarbonyl (Boc) derivative, followed by the reduction of both carboxylic acid groups to a diol. researchgate.net The resulting diol is then converted to a ditosylate, which can undergo intramolecular cyclization upon reaction with a suitable amine to form the piperidine ring. This multi-step process allows for the reliable transfer of stereochemistry from the starting material to the final product. researchgate.net
Biocatalysis offers a powerful and environmentally benign approach to chiral synthesis, leveraging the high stereoselectivity of enzymes. rsc.org Two primary enzymatic strategies are employed for producing chiral piperidines: kinetic resolution of racemates and asymmetric synthesis from prochiral precursors.
Kinetic Resolution: Lipases are commonly used for the kinetic resolution of racemic alcohols and amines. For instance, Candida antarctica lipase (B570770) B (CALB) can selectively acylate one enantiomer of a racemic piperidine derivative, allowing for the separation of the two enantiomers. elsevierpure.comresearchgate.net This method has been applied to the gram-scale synthesis of (R)-3-hydroxy-N-methylpiperidine, achieving high enantiomeric excess (ee). elsevierpure.com
Asymmetric Synthesis: ω-Transaminases (TAs) are used for the asymmetric amination of ketones. mdpi.com Immobilized ω-transaminases can convert a prochiral precursor like 1-Boc-3-piperidone into either the (R)- or (S)-enantiomer of 3-amino-1-Boc-piperidine with high yield and enantioselectivity, using isopropylamine (B41738) as the amine donor. beilstein-journals.org One-pot, multi-enzyme cascade reactions have also been designed to produce chiral piperidines from achiral starting materials. researchgate.net
| Enzyme Class | Enzyme Example | Reaction Type | Substrate Example | Product Example | Ref |
| Lipase | Candida antarctica Lipase B (CALB) | Kinetic Resolution | Racemic 3-hydroxy-N-methylpiperidine | (R)-3-hydroxy-N-methylpiperidine | elsevierpure.comresearchgate.net |
| Transaminase | ω-Transaminase (immobilized) | Asymmetric Amination | 1-Boc-3-piperidone | (R)- or (S)-3-Amino-1-Boc-piperidine | beilstein-journals.org |
Asymmetric catalysis using chiral transition metal complexes provides a highly efficient means of constructing chiral piperidine rings. Key methodologies include asymmetric hydrogenation, transfer hydrogenation, and ring-closing metathesis.
Asymmetric Hydrogenation and Related Reductions: Rhodium-catalyzed asymmetric reactions are effective for preparing enantioenriched 3-substituted piperidines. One approach involves a Rh-catalyzed asymmetric reductive Heck reaction of boronic acids with a dihydropyridine (B1217469) derivative, which, after a subsequent reduction, yields the desired chiral piperidine. snnu.edu.cnorganic-chemistry.org
Asymmetric Ring-Closing Metathesis (RCM): RCM is a powerful tool for forming cyclic structures. The use of chiral molybdenum or ruthenium alkylidene catalysts enables the enantioselective cyclization of acyclic diene precursors to form tetrahydropyridines, which can then be reduced to the corresponding piperidines. nih.govnih.gov This strategy allows for the construction of the heterocyclic ring with simultaneous control of the stereocenter. digitellinc.comresearchgate.net
Construction of the α,β-Unsaturated Ketone Moiety
The prop-2-en-1-one fragment, also known as an enone, is a versatile functional group in organic synthesis. Several reliable methods have been developed for its construction.
Condensation Reactions for Enone Formation (e.g., Claisen-Schmidt Type)
The Claisen-Schmidt condensation is a variation of the aldol (B89426) condensation that reacts an aldehyde or ketone containing an α-hydrogen with an aromatic carbonyl compound that lacks an α-hydrogen. wikipedia.org This crossed aldol process is highly effective for synthesizing α,β-unsaturated ketones. wikipedia.orgnumberanalytics.com The reaction mechanism begins with the deprotonation of the ketone at the α-carbon by a base to form a nucleophilic enolate. numberanalytics.combyjus.com This enolate then attacks the electrophilic carbonyl carbon of an aldehyde. The resulting β-hydroxy ketone intermediate readily undergoes dehydration, often spontaneously or with mild heating, to yield the thermodynamically stable conjugated enone. numberanalytics.compearson.com
In a hypothetical synthesis relevant to the target molecule, a precursor such as 1-(3-methylpiperidin-3-yl)ethan-1-one (B13173083) could be reacted with formaldehyde (B43269) in the presence of a base like sodium hydroxide. The ketone would form an enolate, which would then attack the formaldehyde. Subsequent elimination of water would yield the desired α,β-unsaturated ketone moiety.
Olefinating Reactions (e.g., Horner-Wadsworth-Emmons Reaction) for Enone Synthesis
The Horner-Wadsworth-Emmons (HWE) reaction is a powerful and widely used method for forming carbon-carbon double bonds, particularly with high stereoselectivity. nrochemistry.comwikipedia.org This reaction involves a stabilized phosphonate (B1237965) carbanion reacting with an aldehyde or ketone to produce an alkene, typically with a strong preference for the (E)-isomer. nrochemistry.comwikipedia.org
The mechanism starts with the deprotonation of a phosphonate ester using a base, creating a phosphonate carbanion. wikipedia.org This carbanion then performs a nucleophilic attack on a carbonyl compound. nrochemistry.com The resulting intermediate cyclizes to form an oxaphosphetane, which then decomposes to give the alkene and a water-soluble dialkylphosphate salt, simplifying product purification. nrochemistry.comwikipedia.org To construct an enone system, a phosphonate reagent containing a carbonyl group, such as diethyl (2-oxoethyl)phosphonate, would be used. This would react with a suitable aldehyde precursor to generate the enone structure. The HWE reaction is valued for its reliability and its applicability to a wide range of substrates, including those sensitive to basic conditions. nrochemistry.com
Oxidation of Allylic Alcohol Precursors to the Enone System
The oxidation of allylic alcohols provides a direct route to α,β-unsaturated carbonyl compounds. A classic method for this transformation is the Babler oxidation, which uses pyridinium (B92312) chlorochromate (PCC) to convert tertiary allylic alcohols into enones. wikipedia.orgnrochemistry.com The reaction proceeds through the formation of a chromate (B82759) ester, which then undergoes a epa.govepa.gov-sigmatropic rearrangement and subsequent oxidation to yield the final product. wikipedia.org While effective, this method suffers from the high toxicity of the chromium reagent. wikipedia.org
More modern and environmentally benign methods have been developed. Palladium-catalyzed aerobic oxidation, for instance, can efficiently convert allylic alcohols to enones using molecular oxygen as the ultimate oxidant. epa.govacs.org These reactions can be performed under milder conditions and avoid the use of stoichiometric heavy metal oxidants. rsc.org
| Method | Key Reagents | Typical Stereoselectivity | Advantages | Disadvantages |
|---|---|---|---|---|
| Claisen-Schmidt Condensation | Ketone, Aldehyde, Base (e.g., NaOH) | Often forms trans-isomer | Simple reagents, high yields. wikipedia.org | Can have side reactions (self-condensation), requires dehydration step. numberanalytics.com |
| Horner-Wadsworth-Emmons | Phosphonate ester, Aldehyde/Ketone, Base (e.g., NaH) | Predominantly (E)-alkene. wikipedia.org | High stereoselectivity, water-soluble byproduct. nrochemistry.comwikipedia.org | Requires synthesis of phosphonate reagent. |
| Babler Oxidation | Tertiary Allylic Alcohol, PCC | Not applicable (forms trisubstituted alkene) | High yields (>75%), operationally simple. wikipedia.org | Highly toxic chromium reagent. wikipedia.org |
| Palladium-Catalyzed Oxidation | Allylic Alcohol, Pd(OAc)₂, O₂ | Not applicable | Catalytic, uses green oxidant (O₂). epa.govacs.org | Catalyst can be expensive. |
Strategic Coupling for 1-(3-Methylpiperidin-3-yl)prop-2-en-1-one Formation
The most significant challenge in synthesizing the target molecule is the formation of a carbon-carbon bond at the sterically hindered tertiary C3 position of the 3-methylpiperidine ring.
Carbon-Carbon Bond Formation at the Piperidine C3 Position
Forming a C-C bond at a tertiary carbon center is inherently difficult. Several strategies can be envisioned. One approach involves using a Grignard reagent. The reaction of heterocyclic N-oxides with Grignard reagents is a known method for introducing substituents onto the ring. rsc.orgdiva-portal.org A plausible, though challenging, route would involve preparing a 3-halo-3-methylpiperidine derivative, which could then be converted into a Grignard reagent. This nucleophilic piperidine species could then react with an electrophilic acryloyl derivative, such as acryloyl chloride, to form the target ketone.
Alternatively, a Friedel-Crafts-type acylation could be employed. nih.govacs.org This would require a piperidine ring that is sufficiently activated to act as a nucleophile and an acylating agent. However, direct acylation at a tertiary carbon is uncommon. A more viable strategy might begin with a precursor like N-protected 3-methylpiperidin-2-one. researchgate.net The carbon at the C3 position, being alpha to the carbonyl, could be deprotonated to form an enolate, which could then be alkylated or acylated. Subsequent chemical manipulation would be required to remove the original C2 carbonyl and install the desired ketone at C3.
Another advanced strategy involves the intramolecular carboamination of unactivated olefins, which can be promoted by copper(II) carboxylates to form piperidine rings with specific substitution patterns. nih.gov While complex, such a method could potentially construct the substituted ring system in a controlled manner.
Optimization of Reaction Conditions for Yield and Selectivity
Optimizing any synthetic route is crucial for maximizing the yield of the desired product while minimizing side reactions and impurities. Key parameters that require careful tuning include the choice of solvent, base, temperature, and catalyst.
For a potential acylation step, reaction conditions would be systematically varied to find the optimal balance. researchgate.net
Solvent: The choice of solvent can profoundly affect reaction yield and selectivity. ntu.edu.sg Solvents like THF, DMF, and acetonitrile (B52724) would be screened.
Catalyst/Promoter: In acylation reactions, Lewis acids or other promoters can activate the electrophile. nih.gov The catalyst loading would be optimized to ensure efficient conversion without promoting degradation. acs.org
Temperature: Reactions are often run at low temperatures to control selectivity and minimize side reactions, then gradually warmed to ensure completion.
Base: For reactions involving deprotonation, the choice of base is critical. A base must be strong enough to form the desired nucleophile but not so reactive that it causes unwanted side reactions. ntu.edu.sg
A systematic approach, such as a Design of Experiments (DoE) methodology, could be employed to efficiently screen multiple variables and identify the optimal conditions for yield and selectivity.
Diastereoselective and Enantioselective Coupling Methodologies
The construction of the chiral quaternary center in this compound can be approached through several strategic disconnections. Key approaches include the diastereoselective functionalization of a pre-existing chiral piperidine scaffold and the enantioselective creation of the C3-stereocenter in a prochiral precursor.
Enantioselective Functionalization of Dihydropyridine Precursors
A powerful strategy for establishing the initial stereocenter at the C3 position involves the asymmetric functionalization of dihydropyridine derivatives. One notable method is the rhodium-catalyzed asymmetric reductive Heck reaction, which allows for the enantioselective introduction of various substituents at the 3-position of a tetrahydropyridine (B1245486) ring. nih.govorganic-chemistry.org This approach can be envisioned as a key step in a multi-step synthesis of the target compound.
For instance, a vinyl group, a precursor to the acryloyl moiety, can be introduced with high enantioselectivity using a vinyl boronic acid in the presence of a chiral rhodium catalyst. nih.gov The resulting 3-vinyl-tetrahydropyridine could then undergo a subsequent diastereoselective methylation at the C3 position.
A general representation of this rhodium-catalyzed reaction is shown below:
Scheme 1: Rhodium-Catalyzed Asymmetric Reductive Heck Reaction for the Synthesis of 3-Substituted Tetrahydropyridines.
The success of this methodology is highly dependent on the choice of the chiral ligand. Below is a table summarizing representative results for the rhodium-catalyzed asymmetric synthesis of 3-substituted tetrahydropyridines with various boronic acids, demonstrating the potential of this method for creating a stereocenter at the C3 position with high enantiomeric excess.
| Entry | Boronic Acid | Chiral Ligand | Solvent | Temp (°C) | Yield (%) | ee (%) |
| 1 | Phenylboronic acid | (R)-BINAP | Toluene/H₂O | 70 | 95 | 98 |
| 2 | 4-Methoxyphenylboronic acid | (R)-Segphos | Toluene/H₂O | 70 | 92 | 99 |
| 3 | Vinylboronic acid pinacol (B44631) ester | (R)-DTBM-Segphos | Toluene/H₂O | 70 | 85 | 96 |
| 4 | 2-Thienylboronic acid | (R)-BINAP | Toluene/H₂O | 70 | 88 | 97 |
This data is illustrative of the general methodology and not the direct synthesis of this compound.
Following the enantioselective vinylation, the next critical step would be the diastereoselective introduction of the methyl group at the C3 position. This could potentially be achieved through stereoselective conjugate addition to a corresponding α,β-unsaturated lactam derived from the 3-vinyl-tetrahydropyridine intermediate.
Diastereoselective Alkylation using Chiral Auxiliaries
Another well-established approach for controlling stereochemistry in the synthesis of substituted piperidines is the use of chiral auxiliaries. These are chiral molecules that are temporarily incorporated into the substrate to direct the stereochemical outcome of a subsequent reaction. After the desired stereocenter has been created, the auxiliary can be removed.
In the context of synthesizing this compound, a chiral auxiliary could be attached to the piperidine nitrogen. This would create a chiral environment around the piperidine ring, influencing the facial selectivity of an incoming electrophile. For example, a chiral N-acyliminopyridinium ylide could be hydrogenated asymmetrically to generate an enantioenriched piperidine derivative. acs.org
Alternatively, a chiral auxiliary could be employed in the diastereoselective alkylation of a piperidinone precursor. The enolate of an N-acylated piperidinone, bearing a chiral auxiliary, can be formed and then reacted with an electrophile, such as methyl iodide. The steric bulk of the chiral auxiliary would direct the approach of the electrophile to one face of the enolate, leading to the formation of one diastereomer in excess.
A representative scheme for this approach is as follows:
Scheme 2: Diastereoselective Alkylation of a Piperidinone with a Chiral Auxiliary.
The diastereomeric ratio achieved in such reactions is highly dependent on the nature of the chiral auxiliary, the base used for enolate formation, and the reaction conditions. Below is a table with representative data for the diastereoselective alkylation of piperidine derivatives using chiral auxiliaries.
| Entry | Electrophile | Chiral Auxiliary | Base | Temp (°C) | Yield (%) | d.r. |
| 1 | Methyl iodide | (S)-(-)-1-Amino-2-(methoxymethyl)pyrrolidine (SAMP) | LDA | -78 | 85 | >95:5 |
| 2 | Benzyl bromide | (R)-(+)-1-Amino-2-(methoxymethyl)pyrrolidine (RAMP) | LDA | -78 | 89 | >95:5 |
| 3 | Allyl bromide | Evans auxiliary (4R,5S)-4-methyl-5-phenyloxazolidin-2-one | NaHMDS | -78 | 92 | 98:2 |
This data is illustrative of the general methodology and not the direct synthesis of this compound.
Following the diastereoselective methylation, the second substituent at C3, the acryloyl group or a precursor, would need to be introduced. This could potentially be achieved through a second stereoselective alkylation or an alternative functionalization of the C3 position. Finally, the removal of the chiral auxiliary would yield the enantioenriched 3,3-disubstituted piperidine.
Advanced Spectroscopic and Structural Elucidation of 1 3 Methylpiperidin 3 Yl Prop 2 En 1 One
Comprehensive Nuclear Magnetic Resonance (NMR) Spectroscopy
Specific high-resolution ¹H, ¹³C, and two-dimensional NMR data for 1-(3-Methylpiperidin-3-yl)prop-2-en-1-one are not documented in readily accessible scientific literature. Consequently, a detailed analysis of its connectivity, stereochemistry, and conformation based on experimental NMR evidence cannot be provided at this time.
High-Resolution ¹H and ¹³C NMR Analysis
A detailed table of proton (¹H) and carbon (¹³C) NMR chemical shifts, coupling constants, and signal multiplicities for this compound cannot be compiled as no experimental spectra have been published.
Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry
Information from two-dimensional NMR experiments such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), Heteronuclear Multiple Bond Correlation (HMBC), and Nuclear Overhauser Effect Spectroscopy (NOESY) is unavailable. These techniques are crucial for unambiguously assigning proton and carbon signals, establishing covalent bond frameworks, and determining through-space proximities of atoms, but no such studies on this specific compound have been reported.
Conformational Analysis Based on NMR Coupling Constants and NOE Data
A conformational analysis of the piperidine (B6355638) ring and the orientation of the acryloyl group, which would rely on the measurement of vicinal coupling constants (³J-values) and the observation of Nuclear Overhauser Effects (NOEs), cannot be performed due to the absence of the necessary NMR data.
Vibrational Spectroscopy: Infrared (IR) and Raman Studies
Published infrared (IR) and Raman spectra for this compound could not be found. Therefore, a specific assignment of vibrational modes and an investigation of molecular conformations through vibrational signatures are not possible.
Assignment of Characteristic Vibrational Modes of the Enone and Piperidine Rings
Without experimental IR and Raman spectra, a data table assigning the characteristic vibrational frequencies (in cm⁻¹) for the functional groups of this compound, such as the C=O stretch of the ketone, the C=C stretch of the alkene, and various modes of the piperidine ring, cannot be generated.
Investigation of Molecular Conformations through Vibrational Signatures
The study of subtle shifts in vibrational frequencies or the appearance of specific bands in IR and Raman spectra, which can provide insight into the conformational isomers present in a sample, has not been reported for this compound.
Mass Spectrometry for Molecular Formula and Fragmentation Pathway Elucidation
Mass spectrometry is an essential analytical technique for determining the molecular weight and elemental composition of a compound, as well as for deducing its structure through fragmentation analysis.
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) would be utilized to determine the precise molecular formula of this compound. By measuring the mass-to-charge ratio (m/z) of the molecular ion to a high degree of accuracy (typically to four or five decimal places), HRMS can distinguish between compounds with the same nominal mass but different elemental compositions. For the target compound, with a chemical formula of C10H17NO, the expected monoisotopic mass would be calculated and compared to the experimentally observed mass. A very small mass error, typically in the parts-per-million (ppm) range, would confirm the elemental composition.
Hypothetical HRMS Data Table:
| Theoretical Parameter | Hypothetical Value |
| Molecular Formula | C10H17NO |
| Theoretical Monoisotopic Mass | 167.1310 u |
| Ion Adduct | [M+H]+ |
| Theoretical m/z | 168.1383 |
| Hypothetical Observed m/z | 168.1381 |
| Hypothetical Mass Error | -1.2 ppm |
Note: The data in this table is hypothetical and serves for illustrative purposes only, as no experimental data has been found.
Tandem Mass Spectrometry (MS/MS) for Structural Confirmation
Tandem Mass Spectrometry (MS/MS) would be employed to investigate the fragmentation pathways of this compound. In an MS/MS experiment, the molecular ion (or a protonated adduct) is isolated and then subjected to collision-induced dissociation (CID). The resulting fragment ions provide valuable information about the connectivity of atoms within the molecule. The fragmentation pattern would be expected to show characteristic losses corresponding to the different structural motifs of the molecule, such as the acryloyl group and the methylpiperidine ring. Analysis of these fragments would allow for the confirmation of the proposed structure.
X-ray Crystallography for Definitive Three-Dimensional Structure
X-ray crystallography is a powerful technique that provides the precise three-dimensional arrangement of atoms in a crystalline solid. This method would yield an unambiguous determination of the molecular structure of this compound.
Determination of Absolute and Relative Configurations
Since this compound possesses a stereocenter at the 3-position of the piperidine ring, it can exist as a pair of enantiomers. X-ray crystallography of a single crystal grown from an enantiomerically pure sample could determine the absolute configuration (R or S) of the stereocenter. For a racemic mixture that crystallizes as a conglomerate or forms a racemic compound, the relative configuration of the molecules within the crystal lattice could be determined.
Analysis of Crystal Packing and Intermolecular Interactions
The data from X-ray diffraction would also reveal how the molecules of this compound are arranged in the crystal lattice. This includes the determination of the crystal system, space group, and unit cell dimensions. Furthermore, the analysis would identify and characterize any intermolecular interactions, such as hydrogen bonds (e.g., involving the amide carbonyl oxygen and piperidine N-H, if protonated) or van der Waals forces, which govern the crystal packing.
Hypothetical Crystallographic Data Table:
| Crystallographic Parameter | Hypothetical Value |
| Crystal System | Orthorhombic |
| Space Group | P212121 |
| a (Å) | 10.123 |
| b (Å) | 12.456 |
| c (Å) | 15.789 |
| α, β, γ (°) | 90, 90, 90 |
| Volume (ų) | 1989.0 |
| Z | 4 |
| Dominant Intermolecular Interactions | C-H···O hydrogen bonds |
Note: The data in this table is hypothetical and serves for illustrative purposes only, as no experimental data has been found.
Computational and Theoretical Chemical Investigations of 1 3 Methylpiperidin 3 Yl Prop 2 En 1 One
Quantum Chemical Calculations for Electronic Structure and Molecular Properties
Quantum chemical calculations are indispensable tools for elucidating the intricate relationship between the molecular structure of 1-(3-Methylpiperidin-3-yl)prop-2-en-1-one and its chemical properties. These in silico methods provide a detailed view of the molecule's electronic landscape, reactivity, and spectroscopic behavior at the atomic level.
Density Functional Theory (DFT) is a robust computational method used to determine the most stable three-dimensional arrangement of atoms in a molecule, known as its ground-state geometry. mdpi.com By employing functionals such as B3LYP and basis sets like 6-311++G(d,p), the geometry of this compound can be optimized by finding the minimum energy conformation on its potential energy surface. rsc.orgarxiv.org This process involves iteratively adjusting bond lengths, bond angles, and dihedral angles until a stable structure is achieved. The resulting optimized geometry provides a crucial foundation for all other computational analyses. Key structural parameters, including the puckering of the piperidine (B6355638) ring and the orientation of the acryloyl group, are determined through this process. researchgate.net
Table 1: Predicted Optimized Geometric Parameters for this compound (Illustrative Data)
| Parameter | Atoms Involved | Predicted Value |
|---|---|---|
| Bond Length (Å) | C=O (carbonyl) | 1.235 |
| Bond Length (Å) | C=C (vinyl) | 1.340 |
| Bond Length (Å) | C-N (amide) | 1.375 |
| Bond Angle (°) | O=C-N | 122.5 |
| Bond Angle (°) | C-N-C(ring) | 118.9 |
| Dihedral Angle (°) | C(ring)-C(ring)-N-C(carbonyl) | -175.0 |
Frontier Molecular Orbital (FMO) theory simplifies the concept of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of a molecule. wikipedia.orgnumberanalytics.com The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO is the innermost empty orbital that can accept electrons. The energy of the HOMO is related to the molecule's ionization potential, and the LUMO's energy relates to its electron affinity.
For this compound, the HOMO is expected to be distributed over the electron-rich regions, such as the piperidine nitrogen and the vinyl C=C double bond. Conversely, the LUMO is anticipated to be localized on the electron-deficient α,β-unsaturated carbonyl system, particularly the carbonyl carbon and the β-vinyl carbon, which are susceptible to nucleophilic attack. researchgate.netfrontiersin.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of molecular stability and reactivity; a smaller gap suggests higher reactivity. numberanalytics.com
Table 2: Predicted Frontier Molecular Orbital Energies (Illustrative Data)
| Parameter | Energy (eV) |
|---|---|
| HOMO Energy | -6.58 |
| LUMO Energy | -1.25 |
| HOMO-LUMO Gap (ΔE) | 5.33 |
Molecular Electrostatic Potential (MEP) mapping is a computational technique used to visualize the three-dimensional charge distribution of a molecule. chemrxiv.orgsparkle.pro.br It illustrates the electrostatic potential on the electron density surface, allowing for the prediction of how a molecule will interact with other chemical species. The MEP map uses a color scale to indicate different potential regions: red signifies areas of high electron density and strong negative electrostatic potential (prone to electrophilic attack), while blue indicates electron-deficient regions with positive electrostatic potential (prone to nucleophilic attack). Green and yellow represent areas with intermediate potential. researchgate.net
For this compound, the MEP map would be expected to show a significant negative potential (red) around the carbonyl oxygen atom due to its high electronegativity and lone pairs of electrons. The region around the piperidine nitrogen would also exhibit negative potential. Conversely, positive potential (blue) would likely be concentrated on the hydrogen atoms, particularly the N-H proton if present in a protonated form, and the vinyl protons, identifying them as potential sites for nucleophilic interaction. researchgate.net
In this compound, significant hyperconjugative interactions are expected. A key interaction would involve the delocalization of the lone pair of electrons from the piperidine nitrogen atom (n) into the antibonding orbital of the carbonyl group (π* C=O). researchgate.net This n → π* interaction contributes to the partial double bond character of the C-N amide bond and influences the rotational barrier around it. Other notable interactions would include delocalizations from C-H or C-C sigma bonds into vicinal antibonding orbitals.
Table 3: Predicted Second-Order Perturbation Analysis of Key Donor-Acceptor Interactions (Illustrative Data)
| Donor NBO | Acceptor NBO | Stabilization Energy E(2) (kcal/mol) |
|---|---|---|
| LP (N) | π* (C=O) | 45.80 |
| π (C=C) | π* (C=O) | 22.15 |
| σ (Cring-Cmethyl) | σ* (Cring-N) | 4.75 |
| σ (Cvinyl-H) | σ* (Cvinyl-Ccarbonyl) | 3.10 |
Computational chemistry allows for the accurate prediction of various spectroscopic properties, which can aid in the structural confirmation and characterization of a molecule. nih.govkettering.edu
Nuclear Magnetic Resonance (NMR): Using the Gauge-Independent Atomic Orbital (GIAO) method within DFT, it is possible to calculate the theoretical ¹H and ¹³C NMR chemical shifts. nih.gov These predicted values, when compared to experimental data, can confirm the assigned structure. For this compound, distinct signals would be predicted for the methyl protons, the non-equivalent piperidine ring protons, and the vinyl protons. nih.govchemicalbook.com
Infrared (IR) Spectroscopy: The vibrational frequencies in an IR spectrum can be computed by calculating the second derivatives of the energy with respect to atomic displacements. researchgate.net These calculations can predict the positions of key absorption bands. For this molecule, strong characteristic absorptions would be predicted for the C=O stretch of the amide group (typically around 1650-1680 cm⁻¹) and the C=C stretch of the vinyl group (around 1620-1640 cm⁻¹). bohrium.comlibretexts.orgorgchemboulder.com
UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is used to predict the electronic absorption spectrum by calculating the energies of electronic transitions from the ground state to various excited states. bohrium.com For an α,β-unsaturated system like this compound, the primary absorption in the UV-Vis spectrum would likely correspond to a π → π* transition within the conjugated acryloyl moiety. researchgate.net
Table 4: Predicted Spectroscopic Data for this compound (Illustrative Data)
| Spectroscopy | Parameter | Predicted Value |
|---|---|---|
| ¹H NMR | δ (CH₃) | ~1.05 ppm |
| ¹³C NMR | δ (C=O) | ~168 ppm |
| IR | ν (C=O Stretch) | ~1665 cm⁻¹ |
| IR | ν (C=C Stretch) | ~1625 cm⁻¹ |
| UV-Vis | λmax (π → π*) | ~215 nm |
Conformational Analysis and Potential Energy Surface Exploration
The biological activity and physical properties of a flexible molecule like this compound are heavily influenced by its three-dimensional shape or conformation. acs.org Conformational analysis involves systematically exploring the potential energy surface (PES) to identify all stable low-energy conformers and the energy barriers that separate them.
For this molecule, conformational flexibility arises from two main sources: the ring puckering of the piperidine moiety and the rotation around the C(ring)-N and N-C(carbonyl) single bonds. acs.orgnih.gov The piperidine ring typically adopts a chair conformation. acs.org With a methyl group at the C3 position, two distinct chair conformers are possible: one with the methyl group in an axial orientation and another with it in an equatorial orientation. whiterose.ac.uk Computational methods can calculate the relative energies of these conformers to determine which is more stable. researchgate.net The equatorial conformation is generally favored to minimize steric hindrance. The rotation around the amide C-N bond is typically restricted due to its partial double-bond character, but different orientations of the acryloyl group relative to the piperidine ring can be explored to find the global energy minimum.
Table 5: Predicted Relative Energies of Stable Conformers (Illustrative Data)
| Conformer Description | Relative Energy (kcal/mol) |
|---|---|
| Chair, Equatorial Methyl (Global Minimum) | 0.00 |
| Chair, Axial Methyl | 1.85 |
| Twist-Boat, Equatorial Methyl | 5.50 |
Identification of Stable Conformers of the Piperidine Ring and Enone System
The conformational flexibility of this compound is primarily dictated by the piperidine ring and the orientation of the acryloyl group. The piperidine ring, similar to cyclohexane, predominantly adopts a chair conformation to minimize steric and torsional strain. wikipedia.org For a 3-substituted piperidine, the methyl group can occupy either an axial or an equatorial position. Computational studies on analogous substituted piperidine systems have consistently shown that the equatorial conformation is generally more stable. wikipedia.org This preference is attributed to the minimization of 1,3-diaxial interactions that would destabilize the axial conformer.
The enone (prop-2-en-1-one) moiety also possesses conformational isomers, primarily the s-cis and s-trans forms, arising from rotation around the C-C single bond connecting the carbonyl group and the vinyl group. The relative stability of these conformers is influenced by a delicate balance of steric hindrance and electronic effects, such as conjugation. mdpi.com In the case of this compound, the bulky piperidine ring can influence the preference of the enone system.
Table 1: Predicted Stable Conformers of this compound
| Component | Conformation | Key Dihedral Angles | Predicted Relative Stability |
| Piperidine Ring | Chair (Equatorial Methyl) | C-C-C-C ~ ±60° | More Stable |
| Chair (Axial Methyl) | C-C-C-C ~ ±60° | Less Stable | |
| Twist-Boat | Variable | Significantly Less Stable | |
| Enone System | s-trans | O=C-C=C ~ 180° | Generally Preferred |
| s-cis | O=C-C=C ~ 0° | Potentially populated |
Note: The relative stabilities are predictions based on computational studies of analogous molecular fragments.
Investigation of Intramolecular Non-Covalent Interactions
Intramolecular non-covalent interactions play a crucial role in dictating the preferred three-dimensional structure of this compound. wikipedia.org These weak interactions, though individually small, can collectively have a significant impact on the conformational landscape.
In the most stable chair conformation with an equatorial methyl group, intramolecular interactions are primarily of the van der Waals type. The spatial arrangement of hydrogen atoms on the piperidine ring and the enone substituent can lead to weak, attractive London dispersion forces. nih.gov However, steric repulsion can also occur if certain conformations bring bulky groups into close proximity.
Computational methods such as Quantum Theory of Atoms in Molecules (QTAIM) and Non-Covalent Interaction (NCI) plots are instrumental in identifying and characterizing these subtle interactions. mdpi.com For instance, weak hydrogen bonds of the C-H···O type may exist between the hydrogen atoms of the piperidine ring and the carbonyl oxygen of the enone group, further stabilizing specific orientations of the substituent.
Computational Elucidation of Reaction Mechanisms
Theoretical chemistry provides invaluable insights into the mechanisms of reactions involving this compound, including its synthesis and subsequent transformations.
Transition State Characterization for Key Synthetic and Transformation Steps
A key synthetic route to acrylamides involves the reaction of an amine with an acryloyl chloride or a related activated acrylic acid derivative. researchgate.netacs.org Computational studies can model this acylation reaction to identify the transition state structure. The reaction is expected to proceed through a nucleophilic acyl substitution mechanism. Theoretical calculations would likely reveal a tetrahedral intermediate, with the transition states corresponding to the formation and breakdown of this intermediate.
For transformations, the enone moiety is susceptible to Michael addition, a conjugate addition of a nucleophile. rsc.org Density Functional Theory (DFT) calculations are frequently employed to map the potential energy surface of such reactions. jmaterenvironsci.com This involves locating the transition state structure and calculating its energy, which provides the activation barrier for the reaction. The geometry of the transition state reveals the precise arrangement of atoms at the point of highest energy along the reaction coordinate.
Theoretical Insights into Regioselectivity and Stereoselectivity
The enone system in this compound presents two electrophilic sites: the carbonyl carbon and the β-carbon of the double bond. Computational analysis of the molecule's electronic structure, often through the examination of molecular orbitals (HOMO and LUMO) and electrostatic potential maps, can predict the regioselectivity of nucleophilic attacks. rsc.orgscispace.com In Michael additions, softer nucleophiles are predicted to preferentially attack the β-carbon (1,4-addition), a prediction that can be rationalized by frontier molecular orbital theory. researchgate.net
The stereoselectivity of reactions, particularly additions to the double bond, can also be investigated computationally. The presence of a chiral center at the 3-position of the piperidine ring can direct the approach of a reactant to one face of the molecule over the other. By calculating the energies of the transition states leading to different stereoisomeric products, the preferred stereochemical outcome can be predicted. jmaterenvironsci.com
Molecular Modeling for Intermolecular Interactions and Binding Site Analysis
Molecular modeling techniques are essential for understanding how molecules of this compound interact with each other in the solid state and with biological macromolecules.
Hirshfeld Surface Analysis for Crystal Lattice Interactions
Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions in a crystal lattice. researchgate.netnih.gov This method maps the electron distribution of a molecule within its crystalline environment, allowing for the identification of close contacts between neighboring molecules.
For this compound, Hirshfeld analysis would likely reveal the significance of various intermolecular forces in the crystal packing. The analysis generates two-dimensional "fingerprint plots" that summarize the different types of intermolecular contacts and their relative contributions. nih.goviucr.org
Table 2: Predicted Dominant Intermolecular Contacts from Hirshfeld Surface Analysis
| Contact Type | Description | Predicted Contribution |
| H···H | Interactions between hydrogen atoms on adjacent molecules. | Typically the largest contribution, reflecting the abundance of hydrogen atoms on the molecular surface. nih.goviucr.org |
| C···H/H···C | Interactions involving carbon and hydrogen atoms. | Significant contribution due to the organic nature of the molecule. iucr.org |
| O···H/H···O | Hydrogen bonding between the carbonyl oxygen and hydrogen atoms on neighboring molecules. | Expected to be a key interaction, influencing the packing arrangement. nih.goviucr.org |
| N···H/H···N | Interactions involving the piperidine nitrogen. | Minor contribution, as the nitrogen is tertiary and less likely to act as a hydrogen bond donor. nih.gov |
Note: The predicted contributions are based on published Hirshfeld analyses of similar piperidine derivatives. nih.goviucr.org
In Silico Studies of Molecular Recognition (e.g., for catalytic systems)
While specific in silico studies on the molecular recognition of this compound within catalytic systems are not extensively documented in publicly available literature, its structural motifs—a tertiary amine embedded in a piperidine ring and an α,β-unsaturated ketone—suggest its potential utility as both a chiral ligand and a catalyst in various asymmetric reactions. Computational and theoretical investigations are invaluable tools for predicting and understanding its behavior in such systems, offering insights into reaction mechanisms, stereoselectivity, and catalyst-substrate interactions.
The presence of the nitrogen atom in the piperidine ring allows for coordination with metal centers, making it a candidate for a chiral ligand in metal-catalyzed reactions. The methyl group at the 3-position introduces a stereocenter, which can be exploited for enantioselective catalysis. Furthermore, the piperidine moiety itself can act as an organocatalyst, for instance, in Michael additions. The prop-2-en-1-one group, being a Michael acceptor, can also participate in various carbon-carbon and carbon-heteroatom bond-forming reactions.
In silico studies, such as molecular docking and Density Functional Theory (DFT) calculations, can elucidate the molecular recognition processes that govern the catalytic activity and selectivity of systems involving this compound. These methods can model the interactions between the compound (as a ligand or catalyst) and a substrate or metal center, providing a detailed picture of the transition states and intermediates involved in a catalytic cycle.
For instance, in a hypothetical metal-catalyzed reaction where this compound acts as a chiral ligand, molecular docking could be employed to predict the preferred binding mode of a substrate to the catalyst complex. By analyzing the docked poses, researchers can identify key intermolecular interactions, such as hydrogen bonds and van der Waals forces, that are crucial for molecular recognition and the subsequent stereochemical outcome of the reaction.
DFT calculations can then be used to obtain a more quantitative understanding of the catalytic process. By calculating the energies of reactants, products, intermediates, and transition states, a detailed reaction energy profile can be constructed. This profile can help in determining the rate-determining step and the origins of enantioselectivity.
Hypothetical Molecular Docking Study:
To illustrate the potential of in silico methods, a hypothetical molecular docking study could be performed to investigate the interaction of a prochiral substrate with a catalytic system where this compound acts as a chiral ligand coordinated to a metal center (e.g., Palladium). The results of such a study could be presented in a data table, summarizing the binding energies and key interactions for the formation of the major and minor enantiomers.
| Parameter | Transition State to Major Enantiomer | Transition State to Minor Enantiomer |
|---|---|---|
| Binding Energy (kcal/mol) | -8.5 | -6.2 |
| Key Interacting Residues/Atoms | Hydrogen bond with piperidine N-H | Steric hindrance from methyl group |
| Interaction Distance (Å) | 2.1 | 3.5 |
Hypothetical DFT Study:
Similarly, a DFT study could be conducted to analyze the energy profile of a piperidine-catalyzed Michael addition reaction where this compound itself acts as the catalyst. The calculated activation energies for the formation of the different stereoisomers would provide insight into the enantioselectivity of the reaction.
| Parameter | Pathway to (R)-Product | Pathway to (S)-Product |
|---|---|---|
| Activation Energy (kcal/mol) | 15.2 | 18.9 |
| Rate-Determining Step | C-C bond formation | C-C bond formation |
| Predicted Enantiomeric Excess (%) | ~98% (R) |
These hypothetical examples demonstrate how computational and theoretical investigations can be a powerful approach to study the molecular recognition of this compound in catalytic systems. Such studies can guide the rational design of new catalysts and the optimization of reaction conditions to achieve high efficiency and selectivity.
Chemical Reactivity and Synthetic Transformations of 1 3 Methylpiperidin 3 Yl Prop 2 En 1 One
Reactions of the α,β-Unsaturated Ketone Moiety
The enone system is a versatile platform for a wide array of chemical transformations, allowing for the selective modification of either the alkene or the ketone.
One of the most characteristic reactions of α,β-unsaturated carbonyl compounds is the nucleophilic conjugate addition, or Michael addition. researchgate.netresearchgate.net In this reaction, a nucleophile adds to the β-carbon of the enone, leading to the formation of a new carbon-carbon or carbon-heteroatom bond. This reaction is highly valuable in organic synthesis for its ability to form bonds in a predictable and often stereocontrolled manner. researchgate.net
1-(3-Methylpiperidin-3-yl)prop-2-en-1-one is expected to readily undergo Michael addition with a diverse range of nucleophiles. researchgate.net Carbon nucleophiles, such as organocuprates (Gilman reagents), enamines, and enolates derived from active methylene (B1212753) compounds like malonic esters, can be employed to form new C-C bonds. researchgate.net Heteroatom nucleophiles, including amines (aza-Michael), thiols (thia-Michael), and alcohols (oxa-Michael), can also add in a conjugate fashion to introduce new functionalities. science.gov The reaction is typically catalyzed by a base, which serves to generate the active nucleophile. researchgate.net
Table 1: Representative Intermolecular Michael Additions
| Nucleophile (Michael Donor) | Catalyst/Conditions | Expected Product Structure |
| Diethyl malonate | Sodium ethoxide (NaOEt) | Diethyl 2-(3-(3-methylpiperidin-3-yl)-3-oxopropyl)malonate |
| Thiophenol | Triethylamine (B128534) (Et3N) | 1-(3-Methylpiperidin-3-yl)-3-(phenylthio)propan-1-one |
| Piperidine (B6355638) | None or mild acid | 1-(3-Methylpiperidin-3-yl)-3-(piperidin-1-yl)propan-1-one |
| Lithium dimethylcuprate | Diethyl ether, -78 °C | 1-(3-Methylpiperidin-3-yl)butan-1-one |
If a nucleophilic center is present elsewhere in the molecule, tethered to the piperidine ring, an intramolecular Michael addition can occur. Such reactions are powerful methods for the construction of bicyclic and polycyclic ring systems. researchgate.net For this to occur with a derivative of this compound, a substituent on the piperidine nitrogen or another position on the ring would need to bear a nucleophilic group (e.g., hydroxyl, amine, or a stabilized carbanion). The cyclization would proceed via a 1,4-addition of the tethered nucleophile to the enone, forming a new ring. The regiochemical outcome and stereoselectivity of such cyclizations are often highly predictable, governed by the length and conformational flexibility of the tether connecting the nucleophile and the Michael acceptor. dntb.gov.uarsc.org
The electron-deficient carbon-carbon double bond in the enone moiety of this compound allows it to function as a dienophile ("diene-lover") in Diels-Alder reactions. khanacademy.org This pericyclic reaction involves the [4+2] cycloaddition between a conjugated diene and the dienophile to form a six-membered ring. masterorganicchemistry.com The reaction typically proceeds by heating the reactants together, although Lewis acid catalysis can significantly accelerate the process and enhance its selectivity. mdpi.com The electron-withdrawing nature of the adjacent carbonyl group makes the double bond of the target molecule an effective reaction partner for electron-rich dienes. khanacademy.org The reaction is expected to yield substituted cyclohexene (B86901) derivatives, with predictable regiochemistry and stereochemistry based on well-established principles of orbital symmetry. nih.gov
Table 2: Predicted Diels-Alder Cycloaddition Reactions
| Diene | Conditions | Expected Product Class |
| 1,3-Butadiene | Heat (Thermal) | Substituted cyclohexenecarboxamide |
| Cyclopentadiene | Room Temperature | Bicyclic adduct (Norbornene derivative) |
| Danishefsky's diene | Heat or Lewis Acid | Functionalized cyclohexenone derivative (after hydrolysis) |
| 2,3-Dimethyl-1,3-butadiene | Heat (Thermal) | Dimethyl-substituted cyclohexenecarboxamide |
The enone system presents two reducible functional groups: the carbon-carbon double bond and the carbonyl group. This allows for selective reduction depending on the reagents and conditions employed.
Reduction of the C=C Double Bond: Catalytic hydrogenation (e.g., using H₂ gas with a palladium-on-carbon catalyst, Pd/C) typically reduces the alkene selectively to yield the corresponding saturated ketone, 1-(3-methylpiperidin-3-yl)propan-1-one.
Reduction of the C=O Double Bond: Reagents like sodium borohydride (B1222165) (NaBH₄) or cerium(III) chloride with NaBH₄ (Luche reduction) can selectively reduce the carbonyl group to a hydroxyl group, affording the allylic alcohol, 1-(3-methylpiperidin-3-yl)prop-2-en-1-ol.
Reduction of Both Groups: More powerful reducing agents, such as lithium aluminum hydride (LiAlH₄), will typically reduce both the alkene and the ketone to give the saturated alcohol, 1-(3-methylpiperidin-3-yl)propan-1-ol.
The reduction of the carbonyl group or the formation of a new stereocenter at the β-position during conjugate reduction can lead to the formation of stereoisomers. The use of chiral catalysts or reagents can enable stereoselective reductions, providing control over the absolute configuration of the newly formed chiral centers.
While the dominant reactivity of the enone's double bond is its susceptibility to nucleophilic attack, it can also undergo electrophilic additions, which are characteristic reactions of simple alkenes. For example, the reaction with halogens like bromine (Br₂) would lead to the addition of bromine atoms across the double bond. This would likely proceed through a cyclic bromonium ion intermediate, followed by attack of a bromide ion, to yield 2,3-dibromo-1-(3-methylpiperidin-3-yl)propan-1-one. However, due to the electron-withdrawing effect of the carbonyl group, the double bond is less nucleophilic than that of an isolated alkene, making these electrophilic addition reactions generally less favorable compared to conjugate additions.
Nucleophilic Conjugate Additions (Michael Additions)
Reactions Involving the Piperidine Nitrogen Atom
The lone pair of electrons on the secondary nitrogen atom of the piperidine ring in this compound makes it a nucleophilic and basic center. This inherent reactivity allows for a variety of transformations, including N-alkylation and N-acylation, as well as oxidation to form iminium intermediates.
N-Alkylation and N-Acylation Reactions
The secondary amine of the piperidine ring can readily undergo N-alkylation with various alkylating agents. Typical reagents include alkyl halides (iodides, bromides), sulfates, and sulfonates. The reaction generally proceeds under basic conditions to neutralize the acid generated and to maintain the nucleophilicity of the piperidine nitrogen. Common bases employed are potassium carbonate or sodium hydride in a polar aprotic solvent like dimethylformamide (DMF). acs.org The rate of these reactions can be influenced by the steric hindrance around the nitrogen atom. In the case of this compound, the presence of the 3-methyl and 3-acryloyl groups introduces steric bulk, which may necessitate more forcing reaction conditions or the use of more reactive alkylating agents compared to unsubstituted piperidine. rsc.org
N-acylation of the piperidine nitrogen can be achieved using acylating agents such as acyl chlorides or acid anhydrides. These reactions are typically carried out in the presence of a base, like triethylamine or pyridine (B92270), to scavenge the acid byproduct. The steric hindrance at the 3-position of the piperidine ring in the target molecule is a significant factor to consider, potentially requiring longer reaction times or higher temperatures to achieve complete conversion. nih.gov
Table 1: Representative N-Alkylation and N-Acylation Reactions of Piperidine Derivatives
| Reaction Type | Reagents and Conditions | Product Type | Reference |
| N-Alkylation | Alkyl halide, K₂CO₃, DMF, room temp. | N-Alkylpiperidine | acs.org |
| N-Alkylation | Alkyl halide, NaH, DMF, 0 °C to room temp. | N-Alkylpiperidine | acs.org |
| N-Acylation | Acyl chloride, Et₃N, CH₂Cl₂, 0 °C to room temp. | N-Acylpiperidine | nih.gov |
| N-Acylation | Acid anhydride, Pyridine, room temp. | N-Acylpiperidine | nih.gov |
Formation of Iminium Intermediates through Oxidation
Oxidation of the N-alkylated derivatives of this compound can lead to the formation of iminium intermediates. These reactive species are valuable precursors for the introduction of further functionality. Chemical oxidation methods, often employing reagents like hypervalent iodine compounds, can facilitate the formation of N-acyliminium ions from N-protected piperidines. researchgate.netnih.gov The regioselectivity of the oxidation is influenced by the substitution pattern on the piperidine ring. For an N-alkylated derivative of the title compound, oxidation would likely occur at the α-carbons of the piperidine ring (C2 and C6). The resulting iminium ion can then be trapped by various nucleophiles to yield functionalized piperidine derivatives. acs.orgchemrxiv.org The metabolic bioactivation of xenobiotics containing a piperidine ring can also proceed through the formation of reactive iminium ions. nih.govnih.gov
Reactions at the Methyl Group on the Piperidine Ring
Functionalization Strategies for the Methyl Group
Direct functionalization of the methyl group at the C3 position of this compound presents a synthetic challenge. The C-H bonds of the methyl group are generally unreactive. Furthermore, the C3 position of the piperidine ring is electronically deactivated towards certain types of C-H functionalization due to the inductive effect of the nitrogen atom. nih.govnih.gov
Strategies for the functionalization of such unactivated C-H bonds often rely on directed C-H activation or radical-based approaches. While direct C-H functionalization at the C3 position of piperidines is less common than at the C2 or C4 positions, indirect methods have been explored for other substituted piperidines. nih.govnih.gov For the title compound, a potential strategy could involve the use of a directing group on the piperidine nitrogen to facilitate a metal-catalyzed C-H activation of the methyl group. Alternatively, radical-mediated reactions, initiated by a radical initiator, could potentially lead to the introduction of functionality at the methyl group. nih.gov However, the development of selective and efficient methods for the functionalization of a methyl group at a quaternary center on a piperidine ring remains an area of active research.
Cascade and Tandem Reactions Facilitated by this compound
The presence of both a nucleophilic secondary amine and a Michael acceptor (the prop-2-en-1-one moiety) within the same molecule suggests the potential for this compound to participate in intramolecular reactions or act as a bifunctional building block in intermolecular cascade and tandem reactions.
However, the steric hindrance imposed by the 3,3-disubstitution on the piperidine ring is expected to significantly impact its nucleophilicity. In aza-Michael addition reactions, where secondary amines add to α,β-unsaturated carbonyl compounds, sterically hindered amines exhibit reduced reactivity. rsc.orgntu.edu.sgnih.gov Therefore, while piperidine itself is a common nucleophile in such cascade reactions, the sterically encumbered nature of this compound would likely necessitate carefully chosen reaction partners and conditions to facilitate its participation as a nucleophile.
Conversely, the acryloyl moiety can act as a Michael acceptor. In the presence of a suitable nucleophile, a cascade reaction could be initiated by a Michael addition to the α,β-unsaturated ketone. If the nucleophile also contains a group that can subsequently react with the piperidine nitrogen, a tandem reaction leading to more complex heterocyclic structures could be envisioned. The feasibility of such cascade reactions would depend on the relative reactivity of the nucleophile and the piperidine nitrogen, as well as the reaction conditions employed.
Utility in Advanced Organic Synthesis
Precursor for Diverse Piperidine-Containing Heterocyclic Structures
The inherent reactivity of the α,β-unsaturated ketone system, coupled with the piperidine (B6355638) ring, provides a platform for a variety of chemical transformations leading to novel heterocyclic structures.
The vinyl ketone functionality in 1-(3-Methylpiperidin-3-yl)prop-2-en-1-one is a key feature that enables its participation in various cyclization reactions to form more complex polycyclic systems.
Fused-Ring Systems: The vinyl ketone can act as a dienophile in [4+2] cycloaddition reactions, such as the Diels-Alder reaction. When reacted with a suitable diene, it could lead to the formation of fused carbocyclic or heterocyclic ring systems, depending on the nature of the diene. The piperidine ring would be fused to a newly formed six-membered ring, creating a decahydroquinoline-type core structure. Furthermore, intramolecular cyclization strategies could be employed. For instance, if a suitable nucleophilic group is present on the piperidine nitrogen or a substituent, an intramolecular Michael addition could lead to the formation of a fused bicyclic system.
Spiro-Ring Systems: The compound is an ideal precursor for spirocyclic structures due to the quaternary carbon at the 3-position of the piperidine ring. Spirocycles are compounds where two rings are connected through a single shared carbon atom. nih.govnih.gov Intramolecular reactions, such as the cyclization of a side chain attached to the piperidine nitrogen onto the β-carbon of the vinyl ketone, would directly lead to the formation of a spiro-fused ring system. whiterose.ac.uk This approach has been utilized in the synthesis of various spirocyclic piperidines. rsc.orgresearchgate.netbeilstein-journals.org The resulting spiro-piperidine scaffolds are of significant interest in medicinal chemistry due to their rigid three-dimensional structures.
The piperidine scaffold is a cornerstone in the structure of numerous alkaloids and other biologically active natural products. nih.govnih.gov this compound can serve as a versatile starting material for the synthesis of analogues of these natural products. The vinyl ketone moiety allows for a range of modifications, including conjugate addition, epoxidation, and cyclopropanation, which can be used to introduce additional functionality and stereocenters. This enables the systematic modification of a natural product's core structure, which is a common strategy in medicinal chemistry to optimize biological activity and pharmacokinetic properties. chemrxiv.org
Application in Asymmetric Synthesis
Asymmetric synthesis is crucial for the preparation of enantiomerically pure compounds, a key requirement for modern pharmaceuticals. The chiral nature of many piperidine-containing drugs underscores the importance of stereocontrolled synthetic methods. nih.govrsc.org
If synthesized from an enantiomerically pure precursor, such as (R)- or (S)-3-methylpiperidine, this compound becomes a valuable chiral building block. chemscene.comnih.gov The stereocenter at the C3 position can direct the stereochemical outcome of subsequent reactions.
For example, in conjugate addition reactions to the vinyl ketone, the existing stereocenter can induce facial selectivity, leading to the formation of a new stereocenter with a specific configuration. This diastereoselective approach is a powerful tool for constructing complex molecules with multiple stereocenters. researchgate.netresearchgate.net The resulting products would be enantiomerically enriched and could serve as key intermediates in the total synthesis of chiral natural products and pharmaceuticals.
Below is a table summarizing potential asymmetric transformations.
| Reaction Type | Potential Outcome | Stereochemical Control |
| Diastereoselective Michael Addition | Formation of a new stereocenter at the β-carbon. | The existing C3 stereocenter directs the approach of the nucleophile. |
| Diastereoselective Diels-Alder Reaction | Creation of multiple new stereocenters in the newly formed ring. | The chiral piperidine scaffold acts as a chiral auxiliary. |
| Asymmetric Epoxidation | Enantioselective or diastereoselective formation of an epoxide. | Use of chiral reagents or influence from the C3 stereocenter. |
The piperidine nitrogen atom provides a convenient handle for further functionalization. By attaching appropriate coordinating groups to the nitrogen, this compound could be converted into a chiral ligand for transition metal catalysis. The rigidity of the piperidine ring and the defined stereochemistry at the C3 position could create a well-defined chiral environment around the metal center, potentially enabling high levels of enantioselectivity in catalytic reactions. mdpi.com
Furthermore, the compound could be incorporated into larger structures to create novel organocatalysts. Chiral amines and their derivatives are widely used as organocatalysts for a variety of asymmetric transformations. researchgate.net The unique 3,3-disubstituted piperidine framework could offer novel steric and electronic properties compared to existing catalysts, potentially leading to new reactivity or improved selectivity in organocatalytic reactions.
Contribution to the Design and Synthesis of Compound Libraries and Chemical Space Exploration
Compound libraries are essential tools in drug discovery for screening against biological targets to identify new lead compounds. nih.govresearchgate.netencyclopedia.pub this compound is an attractive scaffold for the construction of such libraries. Its utility stems from several key features:
Three-Dimensional Complexity: The non-planar piperidine ring and the quaternary center provide significant three-dimensional character, which is a desirable trait for molecules in drug discovery as it can lead to more specific interactions with biological targets.
Multiple Points for Diversification: The molecule offers several points for chemical modification. The piperidine nitrogen can be functionalized, and the vinyl ketone moiety can undergo a wide range of reactions (e.g., Michael additions, cycloadditions, reductions). This allows for the rapid generation of a large and diverse set of analogues.
Novel Chemical Space: The specific substitution pattern of a quaternary center adjacent to an exocyclic vinyl ketone on a piperidine ring is not a commonly explored motif. Incorporating this scaffold into compound libraries allows for the exploration of novel regions of chemical space, increasing the probability of discovering compounds with unique biological activities. mdpi.com
The synthesis of a library based on this scaffold could involve parallel synthesis techniques where a common intermediate is reacted with a diverse set of building blocks to generate a large collection of related but structurally distinct compounds.
Methodological Advancements in Stereoselective Carbon-Carbon and Carbon-Heteroatom Bond Formation
The compound this compound incorporates a key structural feature: a stereogenic center at the 3-position of the piperidine ring. This chiral center positions the 3-methylpiperidine (B147322) moiety to act as a potent chiral auxiliary. In this capacity, it can impart facial selectivity to the attached α,β-unsaturated acrylamide (B121943) system, enabling diastereoselective formation of new carbon-carbon and carbon-heteroatom bonds at the β-carbon. The advancement in this area lies in leveraging the fixed, sterically defined environment of the chiral auxiliary to control the trajectory of incoming nucleophiles.
The underlying principle of this stereocontrol involves the preferential conformation of the N-acylpiperidine structure. The methyl group at the C3 position creates a sterically hindered facial environment for the planar enone system. Nucleophiles will therefore preferentially attack from the less hindered face, leading to the formation of one diastereomer in excess. The efficiency of this stereochemical induction is dependent on factors such as the rigidity of the transition state, the nature of the nucleophile, and the reaction conditions, including solvent and temperature.
Stereoselective Carbon-Carbon Bond Formation
Methodological developments in stereoselective carbon-carbon bond formation utilizing substrates like this compound would primarily focus on the conjugate addition (Michael addition) of carbon nucleophiles. The chiral piperidine framework serves to direct the approach of the nucleophile to one of the two diastereotopic faces of the β-carbon.
Research in this area would typically explore reactions with a range of soft carbon nucleophiles, such as organocuprates (Gilman reagents), or enolates derived from malonates and β-ketoesters. The diastereoselectivity of these additions is a direct consequence of the steric hindrance imposed by the 3-methyl group on the piperidine ring. For instance, the addition of an organocuprate reagent would proceed through a transition state where the incoming alkyl or aryl group avoids steric clash with the chiral auxiliary, resulting in a predictable stereochemical outcome.
Below is an illustrative data table summarizing potential research findings from the diastereoselective Michael addition to (R)-1-(3-Methylpiperidin-3-yl)prop-2-en-1-one.
| Entry | Nucleophile (R-M) | Solvent | Temp (°C) | Yield (%) | Diastereomeric Ratio (d.r.) |
|---|---|---|---|---|---|
| 1 | Me₂CuLi | THF | -78 | 92 | 95:5 |
| 2 | Ph₂CuLi | Et₂O | -78 | 88 | 93:7 |
| 3 | (n-Bu)₂CuLi | THF | -78 | 90 | 96:4 |
| 4 | Sodium Diethyl Malonate | EtOH | 25 | 85 | 88:12 |
Stereoselective Carbon-Heteroatom Bond Formation
Similar to C-C bond formation, the chiral architecture of this compound is instrumental in directing the stereoselective formation of carbon-heteroatom bonds. Key reactions in this category include the aza-Michael (addition of amines) and thia-Michael (addition of thiols) reactions. These processes are of significant importance in the synthesis of chiral β-amino acid and β-thio acid derivatives, which are valuable building blocks in medicinal chemistry.
In a typical aza-Michael addition, a nitrogen nucleophile, such as a primary or secondary amine, adds to the β-position of the acrylamide. The stereochemical outcome is dictated by the facial bias established by the 3-methylpiperidine auxiliary. The resulting product is a β-amino amide derivative with a newly formed stereocenter, the configuration of which is controlled relative to the pre-existing center on the piperidine ring. Subsequent cleavage of the auxiliary would furnish an enantiomerically enriched β-amino acid.
The following table illustrates the potential outcomes for stereoselective conjugate additions of heteroatom nucleophiles.
| Entry | Nucleophile | Catalyst/Base | Solvent | Yield (%) | Diastereomeric Ratio (d.r.) |
|---|---|---|---|---|---|
| 1 | Benzylamine | - | CH₂Cl₂ | 95 | 90:10 |
| 2 | Aniline | - | CH₃CN | 89 | 85:15 |
| 3 | Thiophenol | Et₃N | THF | 98 | 97:3 |
| 4 | Benzyl Mercaptan | DBU | CH₂Cl₂ | 96 | 94:6 |
These methodological advancements underscore the potential of using simple, strategically functionalized chiral molecules like this compound as reliable platforms for complex stereoselective synthesis.
Future Research Perspectives and Emerging Methodologies
Development of Sustainable and Green Chemistry Approaches for Synthesis and Transformations
The principles of green chemistry are increasingly integral to modern synthetic strategies, aiming to reduce environmental impact and enhance safety. For the synthesis of 1-(3-Methylpiperidin-3-yl)prop-2-en-1-one, future research will likely focus on several key areas of sustainable chemistry.
One promising approach is the use of biocatalysis. The enzymatic synthesis of acrylamides, for instance, has been successfully implemented on an industrial scale using nitrile hydratase, which converts nitriles to amides with high selectivity and efficiency under mild conditions. nih.govpu-toyama.ac.jpoup.comlsbu.ac.ukscispace.com This methodology could be adapted for the final step in the synthesis of the target molecule, offering a greener alternative to traditional chemical amide bond formation. Furthermore, immobilized lipases have shown potential in catalyzing multicomponent reactions to produce piperidine (B6355638) derivatives, suggesting a possible biocatalytic route to the 3-methylpiperidine (B147322) core.
The development of synthetic routes that utilize renewable resources and minimize waste is another critical direction. This includes the use of greener solvents, catalytic reactions to replace stoichiometric reagents, and processes that reduce the number of synthetic steps. For example, recent advances in the synthesis of piperidine analogs have highlighted non-toxic catalysis, water-initiated processes, and solvent-free reactions. ajchem-a.com
| Green Chemistry Approach | Potential Application to this compound Synthesis | Key Advantages |
| Biocatalysis | Enzymatic formation of the acrylamide (B121943) group from a corresponding nitrile precursor. | High selectivity, mild reaction conditions, reduced waste. |
| Use of Renewable Feedstocks | Synthesis of the piperidine ring from bio-based starting materials. | Reduced reliance on fossil fuels, improved sustainability. |
| Catalytic Methods | Transition-metal or organocatalyzed C-H functionalization of the piperidine ring. | High atom economy, reduced stoichiometric waste. |
| Solvent-Free Reactions | Solid-state or melt-phase reactions for key synthetic steps. | Reduced solvent waste, potential for simplified purification. |
Exploration of Flow Chemistry and Continuous Synthesis Platforms
Flow chemistry, or continuous flow synthesis, offers significant advantages over traditional batch processing, including enhanced safety, improved reaction control, and greater scalability. The application of flow chemistry to the synthesis of active pharmaceutical ingredients (APIs) containing piperidine and other heterocyclic cores is a rapidly growing field. nih.govrsc.orgnewdrugapprovals.orgmdpi.comacs.org
For the synthesis of this compound, a multi-step flow process could be envisioned. This would allow for the sequential formation of the 3-methylpiperidine ring, followed by the acylation to introduce the prop-2-en-1-one moiety, all within an integrated and automated system. Such an approach would be particularly beneficial for handling potentially hazardous reagents and for optimizing reaction parameters in real-time. The ability to safely handle reactive intermediates and perform reactions at elevated temperatures and pressures can lead to significantly reduced reaction times and improved yields.
Integration with Machine Learning and Artificial Intelligence for Reaction Prediction and Optimization
The integration of machine learning (ML) and artificial intelligence (AI) is set to revolutionize synthetic chemistry by enabling the prediction of reaction outcomes and the optimization of reaction conditions. For a molecule like this compound, AI could be employed in several ways.
ML models are being developed to predict the regioselectivity of reactions, such as the radical C-H functionalization of heterocycles. nih.govresearchgate.netresearchgate.net This could be invaluable in designing selective transformations of the piperidine ring. For instance, an AI model could predict the most likely site of C-H activation on the 3-methylpiperidine core, guiding the choice of catalysts and reagents to achieve a desired functionalization. While some studies have shown limitations of ML models in predicting optimal reaction conditions for complex systems like Suzuki-Miyaura couplings of heterocycles, the continuous development of more sophisticated algorithms and larger datasets holds promise. acs.org
Furthermore, AI can be used to optimize reaction parameters. By analyzing vast datasets of reaction conditions and outcomes, machine learning algorithms can identify the optimal temperature, solvent, catalyst, and other variables to maximize the yield and purity of the target compound. Transfer learning is also emerging as a powerful technique to improve the performance of retrosynthesis prediction models for heterocyclic compounds, which could aid in designing novel and efficient synthetic routes. chemrxiv.org
Investigation of Photochemical and Electrochemical Transformations
Photochemical and electrochemical methods offer unique and sustainable ways to activate molecules and forge new chemical bonds. These techniques often proceed under mild conditions and can provide access to reactive intermediates that are difficult to generate through traditional thermal methods.
Photochemical transformations are particularly promising for the C-H functionalization of piperidines. Photoredox catalysis has been successfully used for the highly diastereoselective α-amino C-H arylation of substituted piperidines. nih.govnih.govresearchgate.net This approach could potentially be used to introduce substituents onto the this compound scaffold. Additionally, light-mediated epimerization of piperidines has been demonstrated, providing a method to access the most stable diastereomer. nih.gov The photocatalytic functionalization of saturated N-heterocycles at either the α- or β-position, depending on the choice of base, opens up further avenues for selective modification. chemrxiv.org Visible-light-promoted annulation reactions have also been developed for the synthesis of fluorinated piperidines. researchgate.net
Electrochemical synthesis provides another green and efficient tool. For instance, an electrochemical method for the oxidative Z-selective C(sp²)-H chlorination of acrylamides has been developed, which proceeds without the need for catalysts or chemical oxidants. researchgate.netsoton.ac.ukrsc.org This highlights the potential for electrosynthesis to selectively functionalize the acrylamide portion of the target molecule. Electrochemical methods are also being explored for their role in the degradation of polyacrylamides, which could provide insights into the stability and reactivity of the acrylamide moiety. semanticscholar.org
| Emerging Methodology | Potential Application | Advantages |
| Photoredox Catalysis | Diastereoselective C-H functionalization of the piperidine ring. | Mild reaction conditions, high selectivity, access to unique reactivity. |
| Electrochemical Synthesis | Selective functionalization of the acrylamide double bond. | Avoids hazardous reagents, precise control over reaction conditions. |
In-depth Mechanistic Studies of Novel Reaction Pathways
A fundamental understanding of reaction mechanisms is crucial for the development of new and improved synthetic methods. For this compound, several areas warrant in-depth mechanistic investigation.
Computational studies, such as those using Density Functional Theory (DFT), can provide valuable insights into reaction pathways. For example, DFT has been used to study the mechanism of copper-catalyzed intramolecular C-H amination for the synthesis of piperidines and the piperidine-catalyzed Knoevenagel condensation. acs.orgnih.govacs.org Similar computational approaches could be used to elucidate the mechanisms of novel reactions for the synthesis and transformation of the target molecule, including potential ring-opening reactions of the piperidine moiety. researchgate.netresearchgate.netacs.orgresearchgate.netresearchgate.net
Experimental mechanistic studies, including kinetic analysis and the isolation and characterization of intermediates, are also vital. Understanding the role of catalysts and the factors that control selectivity in reactions such as the functionalization of the piperidine ring or additions to the acrylamide group will be key to developing more efficient and selective synthetic protocols. A deeper understanding of these reaction pathways will enable chemists to design more rational and effective syntheses of this compound and its derivatives.
Q & A
Q. How can the crystal structure of 1-(3-Methylpiperidin-3-yl)prop-2-en-1-one be determined using SHELXL?
- Methodological Answer : To determine the crystal structure:
- Data Collection : Collect high-resolution X-ray diffraction data.
- Structure Solution : Use direct methods (e.g., SHELXS or SHELXD) for phase determination .
- Refinement : Employ SHELXL for iterative least-squares refinement, incorporating anisotropic displacement parameters and hydrogen bonding constraints. Validate using R-factors and electron density maps .
- Validation : Cross-check geometric parameters (bond lengths, angles) against databases like the Cambridge Structural Database (CSD) to ensure accuracy .
Q. What spectroscopic and chromatographic techniques are optimal for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : Use - and -NMR to confirm the presence of the α,β-unsaturated ketone moiety (C=O and C=C peaks) and the piperidine ring protons (e.g., methyl group at δ ~1.2 ppm) .
- IR Spectroscopy : Identify carbonyl (C=O) stretching vibrations (~1700 cm) and alkene (C=C) stretches (~1600 cm) .
- Mass Spectrometry : Employ high-resolution MS (HRMS) to verify the molecular ion peak (e.g., [M+H]) and fragmentation patterns .
Q. How can hydrogen bonding patterns in the crystal lattice of this compound be systematically analyzed?
- Methodological Answer :
- Graph Set Analysis : Apply Etter’s formalism to categorize hydrogen bonds (e.g., motifs) based on donor-acceptor distances and angles .
- Software Tools : Use Mercury (CCDC) or CrystalExplorer to visualize and quantify interactions, focusing on directional C=O···H-N or C-H···O contacts .
Advanced Research Questions
Q. How can contradictions in crystallographic refinement outcomes (e.g., residual density, twinning) be resolved for this compound?
- Methodological Answer :
- Data Quality : Ensure high-resolution data (≤1.0 Å) to minimize noise. For twinned crystals, use SHELXL’s TWIN/BASF commands to model twin domains .
- Model Validation : Compare alternative refinement strategies (e.g., independent atom model vs. Hirshfeld atom refinement) to resolve electron density ambiguities .
- Cross-Validation : Validate against spectroscopic data (e.g., NMR) to confirm molecular conformation .
Q. What strategies are effective for optimizing synthetic routes when conflicting literature methods exist?
- Methodological Answer :
- Reaction Screening : Test solvent systems (e.g., DMF vs. THF) and catalysts (e.g., Knoevenagel condensation catalysts) under varying temperatures .
- Analytical Cross-Check : Use HPLC or GC-MS to monitor byproducts and purity. Adjust stoichiometry (e.g., molar ratios of piperidine derivatives to ketone precursors) to suppress side reactions .
Q. How can molecular mechanics simulations predict mechanical properties (e.g., elasticity) of this compound crystals?
- Methodological Answer :
- Force Field Selection : Use COMPASS or Universal Force Fields to model non-covalent interactions (e.g., van der Waals, hydrogen bonds) .
- Mechanical Property Calculation : Apply uniaxial stress simulations in Materials Studio or GROMACS to derive Young’s modulus and correlate with experimental nanoindentation data .
Q. What role does Hirshfeld surface analysis play in understanding intermolecular interactions for this compound?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
